Retrocyclin-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

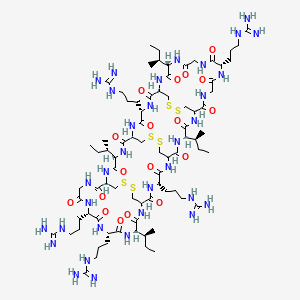

C78H137N33O18S6 |

|---|---|

Molecular Weight |

2017.5 g/mol |

IUPAC Name |

1-[3-[(1R,4S,7R,10S,13S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,13,31,43-tetrakis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine |

InChI |

InChI=1S/C78H137N33O18S6/c1-9-37(5)55-70(126)106-48-33-132-130-31-46(60(116)95-28-52(112)97-41(18-13-23-89-74(79)80)59(115)94-30-54(114)108-55)104-71(127)57(39(7)11-3)110-69(125)51-36-135-134-35-50(102-63(119)43(100-66(48)122)20-15-25-91-76(83)84)68(124)111-58(40(8)12-4)72(128)105-47-32-131-133-34-49(67(123)101-44(64(120)103-51)21-16-26-92-77(85)86)107-73(129)56(38(6)10-2)109-65(121)45(22-17-27-93-78(87)88)99-62(118)42(19-14-24-90-75(81)82)98-53(113)29-96-61(47)117/h37-51,55-58H,9-36H2,1-8H3,(H,94,115)(H,95,116)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,122)(H,101,123)(H,102,119)(H,103,120)(H,104,127)(H,105,128)(H,106,126)(H,107,129)(H,108,114)(H,109,121)(H,110,125)(H,111,124)(H4,79,80,89)(H4,81,82,90)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-,58-/m0/s1 |

InChI Key |

XCKDTDGGBZCSLN-JJQHHYBISA-N |

bioactivity |

Antiviral |

sequence |

GICRCICGRRICRCICGR |

Origin of Product |

United States |

Foundational & Exploratory

discovery of Retrocyclin peptides from human pseudogenes

An In-depth Technical Guide to the Discovery and Application of Retrocyclin Peptides

Introduction

Retrocyclins are a class of cyclic antimicrobial peptides that represent a fascinating case of "molecular de-extinction"—resurrecting a lost component of the human innate immune system.[1][2] Although encoded in the human genome, these peptides are not naturally expressed due to a premature stop codon in their corresponding pseudogenes.[3][4][5] Through a combination of genomic analysis and synthetic chemistry, researchers have brought these ancestral peptides back to life, revealing them as potent inhibitors of a broad range of pathogens, most notably the Human Immunodeficiency Virus (HIV-1). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental validation of Retrocyclin peptides, tailored for researchers, scientists, and drug development professionals.

The Discovery of a Dormant Defender

The story of Retrocyclins begins with the study of θ-defensins, a unique family of cyclic antimicrobial peptides found in Old World monkeys, such as the rhesus macaque. These 18-residue peptides are distinguished by their head-to-tail cyclic backbone, a feature unique among mammalian peptides.

Genomic investigations revealed that humans possess multiple genes for θ-defensins, located on chromosome 8p23. However, all six of these genes are pseudogenes, silenced by a premature termination codon within the signal sequence of their mRNA transcripts. This genetic lesion prevents the translation of the peptide. Despite this, the coding region for the mature peptide has remained remarkably intact over millions of years of evolution.

Recognizing this, researchers used the genetic blueprint from the human pseudogene to chemically synthesize the putative ancestral peptide, which they named "Retrocyclin". The successful synthesis and subsequent characterization of Retrocyclin and its analogs, like RC-101, confirmed that a potent antiviral agent lay dormant within our own DNA.

Synthesis and Production of Retrocyclins

As Retrocyclins are not naturally produced in humans, they must be generated synthetically for research and therapeutic development.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing Retrocyclins like RC-100 and its potent analog, RC-101.

-

Chain Assembly : The linear 18-amino-acid peptide is assembled on a solid resin support. This process involves the sequential addition of protected amino acids, with cycles of deprotection and coupling until the desired sequence is complete.

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification : The crude linear peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Oxidative Folding and Cyclization : The purified linear peptide is subjected to conditions that promote the formation of the three intramolecular disulfide bonds and the head-to-tail cyclization of the peptide backbone. This is a critical step that confers the unique, stable structure of θ-defensins.

-

Final Purification : The final cyclic and correctly folded Retrocyclin peptide is purified again by RP-HPLC to ensure high purity for use in biological assays.

Mechanism of Anti-HIV-1 Action

Retrocyclins exhibit potent activity against both T-tropic (X4) and M-tropic (R5) strains of HIV-1. Their primary mechanism is the inhibition of viral entry into the host CD4+ cell, a critical first step in the HIV-1 lifecycle.

The anti-HIV activity of Retrocyclins is multifaceted and targets key molecules on both the virus and the host cell:

-

Lectin-like Binding : Retrocyclins act as lectins, binding with high affinity to glycosylated proteins. This includes the viral envelope glycoproteins gp120 and the host cell receptor CD4.

-

Blocking 6-Helix Bundle Formation : A crucial step in HIV-1 fusion involves a conformational change in the viral gp41 protein, leading to the formation of a "6-helix bundle" (6HB). This structure brings the viral and cellular membranes close together, enabling fusion. Retrocyclins bind directly to the C-terminal heptad repeat region of gp41, physically obstructing the formation of the 6HB. This is considered the principal mechanism of fusion inhibition.

-

Cell Surface Aggregation : Fluorescently labeled Retrocyclin analogs have been shown to form patch-like aggregates on the surface of CD4+ cells. This localization may create a high-concentration barrier that prevents the virus from successfully engaging with the host cell receptors required for entry.

Importantly, Retrocyclins do not directly inactivate the virus but rather protect the target cells from infection. This mechanism prevents the formation of proviral DNA, indicating that the block occurs very early in the infection process, prior to reverse transcription.

Quantitative Efficacy Data

Retrocyclins have demonstrated potent anti-HIV-1 activity across various assays and viral strains. The analog RC-101, which differs from Retrocyclin-1 (RC-100) by a single arginine-to-lysine substitution, often shows enhanced activity.

Table 1: Anti-HIV-1 Activity of Retrocyclins

| Peptide | HIV-1 Strain | Target Cells | Assay Type | Efficacy (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Retrocyclin-1 | IIIB (X4-tropic) | CD4+ PBMC | p24 antigen | ~2.5 µg/mL | |

| Retrocyclin-1 | JR-CSF (R5-tropic) | CD4+ PBMC | p24 antigen | ~5.0 µg/mL | |

| Expressed Retrocyclin | BaL (R5-tropic) | TZM-bl cells | Luciferase Reporter | 2 µg/mL | |

| RC-101 | BaL (R5-tropic) | TZM-bl cells | Luciferase Reporter | 1.25 µg/mL |

| RC-101 | General Activity | Various | Various | 1-5 µg/mL | |

Table 2: Binding Affinities of Retrocyclins

| Peptide | Ligand | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| RC-100/RC-101 | gp120 (LAV/IIIB) | 30-35 nM | |

| RC-100/RC-101 | gp120 (CRF-01_AE) | 200-750 nM |

| RC-101 | Galactosylceramide | 20-30 nM | |

Key Experimental Methodologies

The characterization of Retrocyclin's anti-HIV-1 activity has relied on a suite of virological and biochemical assays.

Protocol: p24 Antigen Release Assay for HIV-1 Replication

This assay quantifies the amount of new virus being produced by infected cells.

-

Cell Preparation : CD4+-enriched peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., PM1) are prepared.

-

Treatment and Infection : Cells are pre-treated with various concentrations of Retrocyclin for a short period before being exposed to a known amount of HIV-1 (e.g., strains IIIB or JR-CSF).

-

Culture : The cells are cultured for several days to allow for viral replication.

-

Quantification : At set time points, the cell culture supernatant is collected. The concentration of the viral core protein p24 is measured using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis : A dose-dependent reduction in p24 levels in Retrocyclin-treated cultures compared to untreated controls indicates inhibition of viral replication.

Protocol: HIV-1 Fusion Inhibition Assay (6-Helix Bundle Formation)

This assay directly measures Retrocyclin's ability to block the formation of the gp41 6-helix bundle.

-

Plate Coating : A 96-well plate is coated with a synthetic peptide corresponding to the N-terminal heptad repeat of gp41 (N36).

-

Incubation : A biotinylated peptide corresponding to the C-terminal heptad repeat (C34) is mixed with varying concentrations of Retrocyclin-1. This mixture is then added to the coated plate.

-

Binding : If not inhibited, the C34 peptide will bind to the N36 peptide on the plate, mimicking the formation of the 6-helix bundle.

-

Detection : The plate is washed, and horseradish peroxidase-conjugated streptavidin is added, which binds to the biotinylated C34. A substrate is then added, and the resulting colorimetric change is measured.

-

Analysis : A decrease in the signal in the presence of Retrocyclin indicates that it has bound to the C34 peptide and prevented its interaction with N36, thus inhibiting 6HB formation. The IC₅₀ for this inhibition by Retrocyclin-1 was found to be approximately 0.59 µM.

Future Directions and Conclusion

The discovery of Retrocyclins provides a powerful proof-of-concept for "resurrecting" functional molecules from pseudogenes. Their potent anti-HIV-1 activity, coupled with low cytotoxicity, makes them promising candidates for development as topical microbicides to prevent the sexual transmission of HIV. Further research has explored methods to induce endogenous production of Retrocyclins by using aminoglycosides to read through the premature stop codon, offering a novel therapeutic strategy to reawaken this dormant host defense mechanism. The study of Retrocyclins continues to provide valuable insights into innate immunity, viral pathogenesis, and innovative drug development.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]

- 5. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Retrocyclin-2: A Technical Whitepaper on a Synthetic Theta-Defensin

Abstract

Theta-defensins (θ-defensins) represent a unique class of cyclic antimicrobial peptides found in non-human Old World primates.[1] Although humans possess the genes for these peptides, a premature stop codon prevents their translation, rendering them pseudogenes.[1][2][3] Retrocyclin-2 is a synthetically produced human θ-defensin, recreated based on the sequence of this pseudogene.[4] It is an 18-amino acid, cationic, cyclic peptide characterized by a rigid, β-hairpin structure stabilized by three parallel disulfide bonds, forming a "cystine ladder" motif. This structure confers remarkable stability and potent biological activity. This compound has garnered significant interest for its broad-spectrum antiviral properties, most notably its potent, dose-dependent inhibition of Human Immunodeficiency Virus (HIV-1) entry. Its mechanism of action is primarily lectin-like, binding to carbohydrate moieties on viral and host cell surface glycoproteins, thereby preventing the conformational changes necessary for viral fusion. Beyond its direct antiviral effects, this compound also exhibits immunomodulatory properties, including the inhibition of Toll-like receptor (TLR) signaling. With high efficacy and low cytotoxicity, this compound stands as a promising candidate for development as a topical microbicide and antiviral therapeutic.

Introduction and Molecular Profile

Theta-defensins are a distinct family of antimicrobial peptides (AMPs) found in rhesus macaques and other non-human primates. They are the only known ribosomally synthesized cyclic peptides in mammals. The human genome contains multiple θ-defensin genes, but a nonsense mutation in the signal sequence halts translation, classifying them as expressed pseudogenes.

By circumventing this stop codon through solid-phase peptide synthesis, researchers have created the ancestral human θ-defensin, termed "retrocyclin". The synthesis of θ-defensins is a unique post-translational process involving the head-to-tail ligation of two nine-residue precursor peptides (demidefensins).

This compound (RC-2) is a heterodimer, formed from two different precursor peptides. It is recognized as one of the most potent retrocyclin variants.

Key Molecular Features:

-

Structure: 18-residue cyclic peptide.

-

Conformation: A well-defined β-hairpin structure braced by three disulfide bonds (a cyclic cystine ladder). This structure is notably stable in membrane-like environments.

-

Oligomerization: Self-associates into trimers in a concentration-dependent manner. This trimerization is believed to enhance its binding avidity to glycoproteins by increasing valency.

Antiviral Mechanism of Action

This compound's primary antiviral activity is the inhibition of viral entry into host cells. It does not directly inactivate or neutralize virions. The mechanism has been most extensively studied in the context of HIV-1.

2.1. Lectin-Like Binding to Glycoproteins this compound functions as a lectin, binding with high affinity to carbohydrate structures on both viral and host cell glycoproteins.

-

Viral Targets: The HIV-1 envelope protein gp120 is a primary target.

-

Host Cell Targets: It also binds to the host cell's CD4 receptor.

This binding is crucial as it positions the peptide at the site of viral entry.

2.2. Inhibition of HIV-1 Fusion and Entry The binding of this compound to gp120 and CD4 prevents the critical conformational changes in the viral gp41 protein that are required for the fusion of the viral and cellular membranes. Specifically, it is thought to block the formation of the gp41 6-helix bundle, a key step in the fusion process. By locking the fusion machinery in an inactive state, this compound effectively prevents the virus from entering the cell. This inhibition occurs very early in the infection cycle, prior to reverse transcription, as evidenced by the lack of proviral DNA formation in treated cells.

2.3. Activity Against Other Viruses this compound's lectin-based mechanism provides broad-spectrum activity. It has shown efficacy against other enveloped viruses, including Influenza A (including H5N1 strains) and Herpes Simplex Virus (HSV), by similarly interfering with viral glycoprotein function to prevent entry.

Immunomodulatory Functions

Beyond direct antiviral action, this compound can modulate the host's innate immune response.

3.1. Inhibition of TLR Signaling Studies on the variant RC-101, which is highly similar to this compound, have shown it can inhibit Toll-Like Receptor 4 (TLR4) and Toll-Like Receptor 2 (TLR2) signaling pathways.

-

TLR4: RC-101 can directly bind and neutralize lipopolysaccharide (LPS), the primary ligand for TLR4, preventing downstream inflammatory signaling through both MyD88- and TRIF-dependent pathways. This leads to reduced activation of NF-κB and lower production of inflammatory cytokines.

-

TLR2: The peptide also inhibits TLR2 signaling, though this mechanism appears to be independent of direct ligand sequestration, suggesting it may interact with the receptor complex itself.

This anti-inflammatory activity is particularly relevant in diseases like severe influenza, where excessive inflammation contributes significantly to pathology.

3.2. Mast Cell Activation Retrocyclins can also activate human mast cells through the Mas-related G protein-coupled receptor X2 (MrgX2), leading to degranulation. This highlights a potential role in modulating localized immune responses and inflammation at mucosal surfaces.

Quantitative Data Summary

The following tables summarize key quantitative metrics for this compound and its close analogs.

Table 1: Binding Affinities

| Ligand | Peptide | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| HIV-1 gp120 | This compound | 10 - 100 nM | |

| CD4 | This compound | 10 - 100 nM |

| Galactosylceramide | RC-101 | 20 - 30 nM | |

Table 2: Antiviral Efficacy and Cytotoxicity

| Virus (Strain) | Peptide | Cell Type | Efficacy Metric | Concentration | Reference |

|---|---|---|---|---|---|

| HIV-1 (IIIB, T-tropic) | Retrocyclin | H9 T-cells | Complete Protection | 20 µg/mL | |

| HIV-1 (IIIB, T-tropic) | Retrocyclin | CD4+ PBMC | Complete Protection | 10-20 µg/mL | |

| HIV-1 (JR-CSF, M-tropic) | Retrocyclin | CD4+ PBMC | Complete Protection | 10-20 µg/mL | |

| General HIV-1 Strains | Retrocyclin | Lymphocytic cells | Protective Range | 1 - 5 µg/mL |

| Various | Retrocyclin | H9, ME-180 cells | Cytotoxicity | Non-toxic up to 500 µg/mL | |

Key Experimental Protocols

5.1. Protocol: Anti-HIV-1 Activity Assay

This protocol is adapted from methodologies described for testing retrocyclin efficacy.

-

Cell Preparation: Culture primary human CD4+ Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible cell line (e.g., H9, TZM-bl) in appropriate media (e.g., RPMI 1640 with 10% FCS and IL-2 for PBMCs).

-

Pre-treatment: Resuspend cells to a concentration of 1x10⁶ cells/mL. Add this compound to the desired final concentration (e.g., 20 µg/mL) and incubate for 3 hours at 37°C.

-

Viral Challenge: Add a known inoculum of HIV-1 (e.g., strain IIIB or BaL) at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the cell-virus mixture for 3 hours at 37°C to allow for infection.

-

Washing: Wash the cells twice with fresh media to remove unbound virus and peptide.

-

Culturing: Resuspend the cells in 24-well plates at 5x10⁵ cells/well in media containing the initial concentration of this compound.

-

Quantification: Collect supernatant at regular intervals (e.g., day 3, 6, 9 post-infection). Quantify the amount of viral replication by measuring the p24 core antigen concentration using a quantitative ELISA.

-

Controls: Include no-peptide controls (virus only), no-virus controls (cells only), and positive controls with known antiviral agents.

5.2. Protocol: Proviral DNA Formation Assay

This assay determines if inhibition occurs before or after reverse transcription.

-

Infection: Perform cell pre-treatment and viral challenge as described in Protocol 5.1.

-

DNA Extraction: At a set time post-infection (e.g., 24 hours), harvest the cells and extract total genomic DNA.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers that target early (e.g., R-U5) and late (e.g., gag) reverse transcription products of the HIV-1 genome.

-

Analysis: Compare the amount of proviral DNA formed in this compound-treated cells versus untreated controls. A significant reduction or complete lack of both early and late products indicates that inhibition occurred at or before the reverse transcription step.

5.3. Protocol: Direct Viral Inactivation Assay

This protocol tests whether the peptide acts directly on the virion.

-

Incubation: Incubate a high concentration of HIV-1 virions directly with a high concentration of this compound (e.g., 200 µg/mL) in cell-free media for 1-2 hours.

-

Dilution: Dilute the mixture to a point where the this compound concentration is well below its known effective antiviral concentration.

-

Infection: Use this diluted mixture to infect susceptible CD4+ cells.

-

Quantification: Measure viral replication over time via p24 ELISA as in Protocol 5.1.

-

Analysis: If the viral titer is not reduced compared to a control where the virus was incubated in media alone, it indicates that this compound does not directly inactivate the virion.

Conclusion and Future Directions

This compound is a potent synthetic θ-defensin with a well-defined mechanism for inhibiting HIV-1 and other enveloped viruses. Its ability to block viral entry by binding to key glycoproteins, coupled with its excellent safety profile (high efficacy at non-cytotoxic concentrations), makes it an outstanding candidate for further development. Its dual function as an antiviral and an immunomodulator that can dampen TLR-mediated inflammation further enhances its therapeutic potential, particularly for topical applications (e.g., as a microbicide to prevent sexual transmission of HIV) or for treating infections where inflammation is a key driver of pathology. Future research should focus on optimizing delivery methods, evaluating in vivo efficacy in relevant animal models, and exploring its potential against a wider range of emerging viral pathogens.

References

Structural Analysis of the Cyclic Peptide Retrocyclin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of Retrocyclin-2, a potent anti-HIV θ-defensin. This document details the key structural features of this cyclic peptide, the experimental methodologies used to elucidate its three-dimensional structure, and quantitative data derived from these analyses. The information presented is intended to serve as a valuable resource for researchers in the fields of structural biology, peptide chemistry, and drug development.

Introduction to this compound

This compound is a circular 18-amino acid peptide characterized by a head-to-tail cyclic backbone and three parallel disulfide bonds, forming a "cystine ladder" motif.[1][2] This unique structural arrangement confers significant stability to the peptide.[2] Retrocyclins are potent inhibitors of viral entry, particularly against HIV, influenza A, and herpes simplex virus.[3][4] Their mechanism of action involves binding to carbohydrate-containing surface molecules on both viruses and host cells, such as gp120 and CD4, with high affinity. Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of novel antiviral therapeutics.

Three-Dimensional Structure of this compound

The three-dimensional structure of this compound has been determined primarily using nuclear magnetic resonance (NMR) spectroscopy. In a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, this compound adopts a well-defined β-hairpin structure. This structure is stabilized by the three disulfide bonds, which brace the two antiparallel β-strands. In contrast, in aqueous solution, the peptide is less structured, suggesting that a membrane-like environment is crucial for stabilizing its bioactive conformation.

A key feature of this compound is its propensity to self-associate into trimers in a concentration-dependent manner. This self-association may be critical for its high-affinity binding to glycoproteins by increasing the valency of the peptide and enhancing its ability to cross-link cell surface glycoproteins.

Key Structural Features

-

Cyclic Backbone: The 18 amino acid residues are linked in a continuous loop.

-

Cystine Ladder Motif: Three disulfide bonds (Cys4-Cys17, Cys6-Cys15, Cys8-Cys13) are arranged in a ladder-like fashion.

-

β-Hairpin Structure: Two antiparallel β-strands are connected by a turn region.

-

Amphipathic Nature: The molecule displays distinct hydrophobic and hydrophilic faces, facilitating its interaction with cell membranes.

-

Trimerization: Monomers of this compound can self-associate to form a trimeric complex.

Quantitative Structural Data

The following tables summarize key quantitative data derived from the NMR structural analysis of this compound in SDS micelles (PDB ID: 2ATG).

Table 1: Structural Statistics for the Ensemble of 20 NMR Structures of this compound

| Parameter | Value |

| Number of Distance Restraints | 228 |

| - Intra-residue | 78 |

| - Sequential ( | i-j |

| - Medium-range (1< | i-j |

| - Long-range ( | i-j |

| Number of Dihedral Angle Restraints | 18 |

| - φ | 9 |

| - ψ | 9 |

| RMSD from Mean Structure (Backbone atoms) | 0.43 ± 0.11 Å |

| RMSD from Mean Structure (All heavy atoms) | 0.89 ± 0.15 Å |

Table 2: Representative Backbone Dihedral Angles (φ, ψ) for this compound in SDS Micelles

| Residue | φ (degrees) | ψ (degrees) |

| Arg1 | - | -135.2 ± 8.7 |

| Arg2 | -75.1 ± 10.2 | 140.5 ± 9.1 |

| Ile3 | -120.3 ± 15.1 | 135.8 ± 12.3 |

| Cys4 | -90.7 ± 11.8 | 150.1 ± 10.5 |

| Arg5 | -115.4 ± 13.5 | 125.6 ± 11.7 |

| Cys6 | -100.2 ± 12.1 | 130.9 ± 10.9 |

| Ile7 | -125.8 ± 14.3 | 145.3 ± 13.2 |

| Cys8 | -85.9 ± 10.5 | 120.7 ± 11.3 |

| Gly9 | 80.1 ± 9.8 | -170.4 ± 7.5 |

| Arg10 | -140.6 ± 16.2 | 155.8 ± 14.1 |

| Gly11 | 95.3 ± 11.1 | 5.6 ± 8.9 |

| Ile12 | -130.7 ± 14.8 | 138.2 ± 12.7 |

| Cys13 | -98.4 ± 11.5 | 125.3 ± 11.1 |

| Arg14 | -110.1 ± 12.9 | 130.5 ± 11.8 |

| Cys15 | -105.7 ± 12.3 | 135.1 ± 12.0 |

| Ile16 | -122.5 ± 13.9 | 140.8 ± 12.5 |

| Cys17 | -92.1 ± 11.0 | 148.6 ± 10.2 |

| Gly18 | 175.4 ± 6.9 | - |

Experimental Protocols

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer. Following cleavage from the resin and deprotection, the linear peptide is cyclized and folded to form the correct disulfide bonds. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Structure Determination

The three-dimensional structure of this compound in SDS micelles was determined using a combination of two-dimensional NMR experiments.

-

Sample Preparation: A 1-2 mM sample of this compound is dissolved in a buffer (e.g., 20 mM sodium phosphate, pH 6.0) containing 150 mM deuterated SDS micelles and 10% D₂O.

-

NMR Data Acquisition: A series of 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 or 800 MHz) at a constant temperature (e.g., 298 K). Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-couplings for dihedral angle restraints.

-

-

Structure Calculation: The collected NMR data (NOE-based distance restraints and dihedral angle restraints) are used as input for structure calculation programs such as CYANA or XPLOR-NIH. A simulated annealing protocol is typically employed to generate an ensemble of structures consistent with the experimental data.

-

Structure Refinement: The initial ensemble of structures is then refined using molecular dynamics simulations in explicit solvent to produce the final, high-resolution structure.

Analytical Ultracentrifugation for Oligomerization State Analysis

Analytical ultracentrifugation (AUC) is used to determine the oligomeric state of this compound in solution.

-

Sample Preparation: Samples of this compound at various concentrations are prepared in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sedimentation Velocity Experiments: The samples are subjected to high centrifugal forces in an analytical ultracentrifuge. The movement of the peptide boundary over time is monitored using absorbance or interference optics.

-

Data Analysis: The sedimentation coefficient distribution is determined by fitting the experimental data to the Lamm equation using software such as SEDFIT. The sedimentation coefficient provides information about the size and shape of the sedimenting species, allowing for the determination of the monomer-trimer equilibrium.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with model membranes. A typical MD simulation protocol involves:

-

System Setup: The NMR structure of this compound is placed in a simulation box containing a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the lipids and solvent to relax around the peptide.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide and its interactions with the membrane.

-

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as the stability of the peptide structure, its orientation and depth of insertion into the membrane, and its interactions with lipid molecules.

Conclusion

The structural analysis of this compound has revealed a unique and highly stable cyclic peptide architecture that is crucial for its potent antiviral activity. The combination of high-resolution NMR spectroscopy, analytical ultracentrifugation, and molecular dynamics simulations provides a powerful approach to understanding the structure-function relationships of this promising class of antimicrobial peptides. The detailed methodologies and data presented in this guide offer a solid foundation for future research aimed at developing this compound and its analogs as novel therapeutic agents.

References

Biophysical Characterization of Retrocyclin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-2 is a circular, 18-residue θ-defensin peptide with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). Its unique structural features and mechanism of action make it a compelling candidate for therapeutic development. This guide provides an in-depth overview of the biophysical techniques used to characterize this compound, offering detailed experimental protocols and a summary of key quantitative findings. The information presented is intended to equip researchers with the foundational knowledge required to study this and similar antimicrobial peptides.

Introduction

This compound is a synthetic analog of a θ-defensin peptide encoded by a pseudogene in the human genome. Unlike linear antimicrobial peptides, its circular structure, stabilized by three disulfide bonds, confers remarkable resistance to proteolysis and contributes to its potent biological activity. The primary antiviral mechanism of this compound against HIV-1 involves the inhibition of viral entry into host cells. This is achieved through a multi-target interaction with key molecules on both the virus and the host cell, including the viral envelope glycoproteins gp120 and gp41, and the host cell receptor CD4.[1][2][3][4] This guide will delve into the biophysical properties of this compound that underpin its function.

Structural Characteristics

The three-dimensional structure of this compound is crucial for its activity. In a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, this compound adopts a well-defined β-hairpin structure.[1] This conformation is stabilized by a cystine ladder motif formed by three parallel disulfide bonds. However, in aqueous solution, the peptide is largely unstructured, suggesting that its interaction with biological membranes or glycoproteins induces a conformational change to its active state.

Oligomerization

A key biophysical feature of this compound is its ability to self-associate into higher-order structures. Analytical ultracentrifugation and NMR data have shown that this compound can form trimers in a concentration-dependent manner. This trimerization is thought to enhance its avidity for viral and cellular glycoproteins, allowing for more effective cross-linking and inhibition of the fusion process.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various biophysical studies of this compound.

Table 1: Binding Affinities of this compound

| Interacting Partner | Technique | Dissociation Constant (Kd) | Reference |

| HIV-1 gp120 | Surface Plasmon Resonance | 10-100 nM | |

| CD4 | Surface Plasmon Resonance | 10-100 nM |

Table 2: Antiviral Activity of this compound

| Virus | Cell Type | Assay | IC50 / EC50 | Reference |

| HIV-1 (T-tropic & M-tropic strains) | Human CD4+ lymphocytes | p24 antigen assay | 1-5 µg/mL | |

| HIV-1 | PM1 cells | p24 antigen assay | >88% inhibition at 5 µg/mL | |

| Herpes Simplex Virus 2 (HSV-2) | - | Plaque reduction assay | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the biophysical characterization of this compound.

Circular Dichroism (CD) Spectroscopy

Purpose: To determine the secondary structure of this compound in different environments.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in ultrapure water.

-

For analysis in aqueous solution, dilute the stock solution to a final concentration of 0.5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

For analysis in a membrane-mimetic environment, prepare a solution of 1:1 (v/v) trifluoroethanol (TFE) in PBS, pH 7.4, and dissolve this compound to a final concentration of 0.5 mg/mL.

-

-

Instrument Settings:

-

Use a CD spectropolarimeter.

-

Set the wavelength range from 190 to 260 nm.

-

Use a 1.0 mm path-length quartz cuvette.

-

Set the bandwidth to 1 nm and the step resolution to 1 nm.

-

Maintain the sample temperature at 25°C.

-

-

Data Acquisition and Analysis:

-

Record the CD spectra for this compound in both aqueous and TFE/PBS solutions.

-

Acquire three scans for each sample and average them to improve the signal-to-noise ratio.

-

Subtract the spectrum of the respective buffer as a blank.

-

Analyze the averaged spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the three-dimensional structure and study the oligomerization of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve this compound to a concentration of 1-2 mM in a buffer appropriate for the desired experiment (e.g., 90% H₂O/10% D₂O with 100 mM SDS for structural determination in a micellar environment).

-

Adjust the pH of the sample to the desired value (e.g., pH 4.5).

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Acquire a series of two-dimensional NMR spectra, including:

-

Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (< 5 Å).

-

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) for scalar coupling information.

-

-

For studying oligomerization, perform translational diffusion measurements.

-

-

Structure Calculation and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY spectra.

-

Use the distance restraints derived from the NOESY cross-peaks and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

-

Refine the calculated structures and validate their quality.

-

Surface Plasmon Resonance (SPR)

Purpose: To quantify the binding affinity of this compound to its interaction partners, such as gp120 and CD4.

Methodology:

-

Sensor Chip Preparation:

-

Use a CM5 sensor chip.

-

Immobilize the ligand (e.g., HIV-1 gp120) onto the sensor chip surface using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand solution to achieve the desired immobilization level (e.g., 1,915 resonance units (RU)).

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 3 minutes), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

-

HIV-1 Antiviral Assay (p24 Antigen ELISA)

Purpose: To determine the efficacy of this compound in inhibiting HIV-1 replication in cell culture.

Methodology:

-

Cell Culture and Virus Preparation:

-

Culture CD4+ T-lymphocytes (e.g., PM1 cells or peripheral blood mononuclear cells) in appropriate media.

-

Prepare a stock of HIV-1 (e.g., T-tropic or M-tropic strains) with a known titer.

-

-

Inhibition Assay:

-

Seed the cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for several days.

-

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the p24 standards provided in the kit.

-

Calculate the concentration of p24 in each sample.

-

Determine the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of viral inhibition against the peptide concentration and fitting the data to a dose-response curve.

-

Visualizations

Mechanism of HIV-1 Entry Inhibition by this compound

Caption: Proposed mechanism of HIV-1 entry inhibition by this compound.

Experimental Workflow for Biophysical Characterization

Caption: General workflow for the biophysical characterization of this compound.

Conclusion

The biophysical characterization of this compound has revealed a fascinating interplay between its structure, oligomerization state, and potent antiviral activity. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the properties of this compound and other related peptides. A thorough understanding of these biophysical characteristics is paramount for the rational design of novel and effective antiviral therapeutics.

References

A Technical Guide to the Antiviral Mechanism of Retrocyclin-2

Introduction

Retrocyclin-2 is a member of the θ-defensin family, a class of small, cyclic antimicrobial peptides.[1] Although the gene for θ-defensins in humans contains a premature stop codon, rendering it a pseudogene, the synthetically produced peptide, based on the inferred ancestral sequence, exhibits potent biological activity.[2][3] this compound has demonstrated a broad spectrum of antiviral action, showing efficacy against significant human pathogens including Human Immunodeficiency Virus (HIV), Influenza A Virus, Herpes Simplex Virus (HSV), and flaviviruses.[2][4] Its unique cyclic structure, stabilized by a three-disulfide bond ladder, confers remarkable resistance to proteolysis and thermal degradation, making it an attractive candidate for therapeutic development. This guide provides an in-depth examination of the molecular mechanisms underlying this compound's antiviral effects, supported by quantitative data and detailed experimental protocols.

Core Antiviral Mechanism: Inhibition of Viral Entry

The primary antiviral mechanism of this compound is the inhibition of viral entry into the host cell. This is achieved through a multi-pronged approach targeting glycoproteins on both the virus and the host cell surface. Unlike many conventional antivirals that target viral enzymes, this compound acts at the earliest stage of infection, preventing the virus from establishing a foothold in the cell.

Lectin-Like Activity and Glycoprotein Binding

This compound functions as a lectin, a type of protein that binds specifically to carbohydrate moieties. This allows it to recognize and bind with high affinity to the dense array of N- and O-linked glycans present on viral envelope glycoproteins, such as HIV-1 gp120, Influenza Hemagglutinin (HA), and HSV glycoprotein B (gB). It also binds to host cell surface glycoproteins, including the CD4 receptor used by HIV-1. This binding is critical for its antiviral function; enzymatic removal of glycans from these proteins abrogates this compound's ability to bind and neutralize the virus.

Furthermore, this compound can self-associate into trimers. This oligomerization increases its valency, enhancing its ability to cross-link multiple glycoproteins on a cell or virion surface, which may form patches or aggregates that physically impede the fusion process.

Specific Mechanism Against HIV-1 Fusion

In the case of HIV-1, the mechanism has been elucidated in greater detail. After the initial binding of the viral glycoprotein gp120 to the host cell's CD4 receptor, a series of conformational changes exposes the gp41 fusion peptide. The gp41 protein then refolds into a six-helix bundle (6HB), a stable hairpin structure that pulls the viral and cellular membranes together, forcing them to fuse.

This compound and its analogs interrupt this critical process. In addition to binding gp120 and CD4, this compound binds with high affinity to a region of gp41 known as the C-terminal heptad repeat (CHR or HR2). This interaction physically prevents the formation of the 6-helix bundle, arresting the fusion process and leaving the virus unable to enter the cell.

Quantitative Analysis of Antiviral Activity

The efficacy of this compound and its analogs has been quantified through various virological and biophysical assays. The data consistently show high-affinity binding to target glycoproteins and potent inhibition of viral replication at concentrations that are non-toxic to host cells.

Table 1: Binding Affinities of Retrocyclins to Viral and Host Glycoproteins

| Peptide | Target Protein | Target Origin | Binding Affinity (Kd) | Experimental Method |

| Retrocyclin-1 | gp120 | HIV-1 | 35.4 nM | Surface Plasmon Resonance |

| Retrocyclin-1 | CD4 | Human | 31.0 nM | Surface Plasmon Resonance |

| Retrocyclin-1 | gp41 | HIV-1 | 68.0 nM | Surface Plasmon Resonance |

| This compound | Glycoprotein B (gB2) | HSV-2 | 13.3 nM | Surface Plasmon Resonance |

| Retrocyclins | gp120 / CD4 | HIV-1 / Human | 10 - 100 nM | Surface Plasmon Resonance |

Table 2: In Vitro Antiviral Efficacy of Retrocyclins

| Peptide | Virus | Strain(s) | Cell Type | Efficacy Metric (IC50 / EC50) |

| Retrocyclin-1/-2 | HIV-1 | T-tropic & M-tropic | PBMCs, H9 T-cells | 1 - 5 µg/mL (complete protection) |

| RC-101 | HIV-1 | CCR5-tropic | HeLa / MAGI-CCR5 | IC50: 0.33 µg/mL (cell-fusion assay) |

| This compound | Influenza A | H5N1 | MDCK cells | Demonstrated protection via inhibition of replication |

| This compound | HSV-1 / HSV-2 | Multiple | Cervical Epithelial Cells | Protection demonstrated at non-cytotoxic doses |

Key Experimental Methodologies

The following protocols represent standard methodologies used to characterize the antiviral activity of this compound.

Protocol: HIV-1 p24 Antigen Reduction Assay

This assay quantifies the extent of viral replication by measuring the concentration of the viral core protein p24 in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

Materials:

-

Target cells (e.g., CD4+-enriched PBMCs, TZM-bl cells)

-

HIV-1 stock of known titer (e.g., HIV-1IIIB, HIV-1BaL)

-

Complete cell culture medium

-

This compound (or analog) stock solution

-

96-well cell culture plates

-

Commercial HIV-1 p24 Antigen ELISA kit

-

Plate reader (450 nm)

Procedure:

-

Cell Plating: Seed target cells in a 96-well plate at a predetermined density (e.g., 1 x 105 cells/well) and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Include a "no-drug" virus control (VC) and a "no-virus" cell control (CC).

-

Pre-incubation: Add the diluted peptide to the appropriate wells.

-

Infection: Add the HIV-1 stock to all wells except the cell control wells at a pre-determined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period suitable for robust viral replication (typically 5-7 days) at 37°C, 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge to pellet any cells or debris.

-

p24 ELISA:

-

Lyse the virus in the supernatant samples and p24 standards using the detergent provided in the ELISA kit.

-

Add lysed samples, standards, and controls to the anti-p24 antibody-coated microplate wells.

-

Incubate to allow p24 capture.

-

Wash the plate to remove unbound material.

-

Add the secondary, enzyme-conjugated anti-p24 antibody and incubate.

-

Wash the plate again.

-

Add the enzyme substrate (e.g., TMB) and incubate for color development.

-

Add stop solution to halt the reaction.

-

-

Data Analysis: Read the absorbance of each well at 450 nm. Calculate the p24 concentration in each sample based on the standard curve. The percent inhibition is calculated relative to the virus control. The IC50 value is determined using non-linear regression analysis.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions. It is the gold standard for determining the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of an interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, for amine coupling)

-

Ligand: Purified glycoprotein (e.g., gp120, gB2)

-

Analyte: Purified this compound

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

-

Surface Preparation:

-

Equilibrate the sensor chip surface with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS.

-

-

Ligand Immobilization:

-

Inject the purified glycoprotein (ligand) diluted in immobilization buffer over the activated surface. The protein will covalently bind to the surface via its primary amines.

-

Inject ethanolamine to deactivate any remaining reactive groups on the surface.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Assay:

-

Prepare a series of concentrations of this compound (analyte) in running buffer, including a zero-concentration blank (running buffer only).

-

Inject the analyte concentrations sequentially over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min). Each cycle consists of:

-

Association Phase: Analyte flows over the surface, and binding is measured in real-time as a change in Response Units (RU).

-

Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is measured.

-

-

Regeneration: Inject a pulse of regeneration solution to strip all bound analyte from the ligand, returning the response to baseline before the next injection.

-

-

Data Analysis:

-

The reference flow cell data is subtracted from the active flow cell data for each injection to produce a corrected sensorgram.

-

The blank injection is subtracted to correct for any drift.

-

The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate ka, kd, and Kd (Kd = kd/ka).

-

Conclusion

This compound employs a potent and multifaceted mechanism to inhibit viral infection, primarily by targeting viral and host cell glycoproteins to block viral entry. Its lectin-like activity, combined with a specific ability to disrupt the HIV-1 fusion machinery, underscores its potential as a broad-spectrum antiviral agent. The high-affinity binding and efficacy at non-cytotoxic concentrations make this compound and its analogs compelling leads for the development of novel anti-infective therapeutics, particularly as topical microbicides to prevent sexual transmission of viruses like HIV and HSV. Further research into optimizing its activity spectrum and delivery methods is warranted.

References

Retrocyclin-2 and its Interaction with Viral Glycoprotein gp120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-2, a synthetic θ-defensin, has demonstrated potent anti-HIV-1 activity by inhibiting viral entry. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the HIV-1 envelope glycoprotein gp120. We consolidate key quantitative data, detail relevant experimental methodologies, and present visual workflows and interaction pathways to elucidate the mechanism of action. This document serves as a comprehensive resource for researchers engaged in the development of novel antiviral therapeutics targeting viral entry.

Introduction to this compound

Retrocyclins are cyclic octadecapeptides that belong to the θ-defensin family of antimicrobial peptides.[1] Although humans carry the gene for retrocyclin, a premature stop codon prevents its natural expression.[1][2] Synthetic this compound has been shown to be a potent inhibitor of HIV-1 infection, targeting the early stages of the viral lifecycle.[2] Its mechanism of action is multifaceted, involving interactions with both viral and host cell surface glycoproteins.[1] A key aspect of its antiviral activity is its lectin-like ability to bind to the carbohydrate moieties on the HIV-1 envelope glycoprotein gp120. This interaction is a critical step in preventing the subsequent conformational changes required for viral fusion and entry.

Quantitative Analysis of Retrocyclin-gp120 Interaction

The binding affinity of retrocyclins to viral glycoproteins is a key determinant of their antiviral potency. Several studies have quantified this interaction, primarily using surface plasmon resonance (SPR). The following table summarizes the available quantitative data for this compound and its analogs.

| Peptide | Ligand | Analyte | Kd (nM) | Experimental Method | Reference |

| This compound | - | - | 10-100 | Not Specified | |

| RC-100 | gp120 (LAV/IIIB) | - | 30-35 | Surface Plasmon Resonance | |

| RC-101 | gp120 (LAV/IIIB) | - | 30-35 | Surface Plasmon Resonance | |

| RC-101 | gp120 (CRF-01_AE CM 235) | - | 200-750 | Surface Plasmon Resonance | |

| RC-101 | gp120 (CRF-01_AE 93TH975.15) | - | 200-750 | Surface Plasmon Resonance | |

| RC-101 | gp41 | - | 68 | Not Specified | |

| RC-101 | Galactosylceramide | - | 20-30 | Not Specified |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction.

Mechanism of Action: Interference with HIV-1 Entry

This compound's primary anti-HIV-1 mechanism is the inhibition of viral entry. This process can be broken down into several key steps:

-

Binding to Glycoproteins : this compound exhibits high-affinity binding to the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell's CD4 receptor. This binding is mediated in part by the lectin-like properties of retrocyclins, which recognize and interact with the carbohydrate structures on these glycoproteins.

-

Inhibition of Conformational Changes : The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4) triggers a series of conformational changes in both gp120 and the transmembrane glycoprotein gp41. These changes are essential for the exposure of the gp41 fusion peptide and the subsequent formation of a six-helix bundle, which drives the fusion of the viral and cellular membranes.

-

Blocking Six-Helix Bundle Formation : this compound is believed to interfere with this process by binding to gp41, specifically to the heptad repeat domains (HR1 and HR2), thereby preventing the formation of the critical six-helix bundle. This action effectively halts the fusion process and prevents the viral core from entering the host cell.

While this compound binds to gp120, it does not completely block the attachment of the virus to the host cell. Instead, its ability to bind to multiple components of the entry machinery places it in a strategic position to disrupt the subsequent steps required for fusion.

Experimental Protocols

The study of the this compound-gp120 interaction and its effect on HIV-1 infectivity relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

HIV-1 p24 Antigen Quantification ELISA

This assay is used to measure the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct indicator of viral replication.

Protocol:

-

Cell Culture and Infection:

-

Plate CD4+ target cells (e.g., PM1, PBMCs) at a density of 5 x 10^5 cells/well in a 24-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 3 hours at 37°C.

-

Challenge the cells with a known amount of HIV-1 (e.g., multiplicity of infection of 10^-2 TCID50 per cell).

-

After a 3-hour incubation, wash the cells twice to remove unbound virus and resuspend them in fresh medium containing the same concentration of this compound.

-

Culture the cells for a specified period (e.g., 5-9 days), collecting supernatant samples at various time points.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with an anti-p24 capture antibody and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated anti-p24 detection antibody.

-

After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a TMB substrate solution and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Quantify the p24 concentration by comparing the absorbance values to a standard curve generated with known amounts of recombinant p24 antigen.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules.

Protocol:

-

Chip Preparation:

-

Immobilize recombinant gp120 onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

-

Inject the gp120 solution over the activated surface.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the gp120-immobilized surface at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound.

-

After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound this compound.

-

-

Data Analysis:

-

Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Luciferase Reporter Virus Assay

This assay measures HIV-1 entry into target cells by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral entry and integration.

Protocol:

-

Cell Preparation:

-

Plate TZM-bl cells (a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase gene under the control of the HIV-1 LTR) in a 96-well plate.

-

-

Infection and Treatment:

-

Pre-incubate the TZM-bl cells with various concentrations of this compound.

-

Infect the cells with a luciferase reporter HIV-1 strain.

-

Incubate the cells for 24-48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

-

Luciferase Activity Measurement:

-

Lyse the cells to release the luciferase enzyme.

-

Add a luciferase substrate (e.g., Bright-Glo reagent).

-

Measure the resulting luminescence using a luminometer.

-

The level of luminescence is proportional to the amount of viral entry.

-

Visualizing the Mechanism and Experimental Workflow

HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and points of inhibition by this compound.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the anti-HIV-1 activity of this compound.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a unique mechanism of action. Its ability to bind to viral glycoprotein gp120 and subsequently interfere with the fusogenic activity of gp41 highlights a key vulnerability in the HIV-1 lifecycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of retrocyclin-based microbicides and therapeutics. Future studies should focus on optimizing the binding affinity and specificity of retrocyclin analogs to enhance their antiviral potency and broaden their spectrum of activity against diverse HIV-1 strains.

References

The Evolutionary Silencing of a Primate Defense: A Technical Guide to the Origin of Theta-Defensin Pseudogenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theta-defensins represent a unique class of cyclic antimicrobial peptides with potent activity against a broad range of pathogens, including HIV-1. While present and functional in many Old World monkeys, these potent defense molecules are absent in humans and great apes due to a specific gene-silencing mutation that occurred millions of years ago. This technical guide delves into the evolutionary origins of theta-defensin pseudogenes, providing a comprehensive overview of their discovery, the molecular mechanisms behind their inactivation, and their phylogenetic distribution. We present quantitative data on gene distribution, detail key experimental methodologies, and provide visual representations of the evolutionary and experimental pathways to facilitate a deeper understanding of this intriguing evolutionary event and its implications for drug development.

Introduction: The Discovery of a Lost Defense

Defensins are a crucial component of the innate immune system, comprising a family of small, cationic, cysteine-rich peptides with broad antimicrobial activity.[1] In primates, defensins are categorized into alpha (α), beta (β), and theta (θ) subfamilies based on their disulfide bonding patterns.[1][2] Theta-defensins are unique among mammalian peptides as they are the only known naturally occurring cyclic peptides, formed by the head-to-tail ligation of two nine-amino-acid precursor peptides called demidefensins.[3][4] This circular structure confers remarkable stability and potent biological activity.

First isolated from the leukocytes of rhesus macaques, theta-defensins were found to be potent inhibitors of viral entry, including HIV-1. This discovery prompted investigations into their presence in humans. Surprisingly, while messenger RNA (mRNA) transcripts for theta-defensins were identified in human bone marrow, spleen, thymus, testis, and skeletal muscle, no corresponding protein was ever detected. This led to the seminal discovery that the theta-defensin genes in humans are, in fact, pseudogenes – genetic relics that are transcribed but not translated into functional proteins. The synthetically recreated ancestral human theta-defensins, termed "retrocyclins," have demonstrated significant anti-HIV-1 activity, highlighting the potential therapeutic value of these "lost" peptides.

The Molecular Mechanism of Pseudogenization

The inability of humans and great apes to produce theta-defensins is rooted in a single, critical mutation. All identified human theta-defensin pseudogenes, as well as those in chimpanzees and gorillas, share an identical premature stop codon (a point mutation from CGA to TGA) within the signal sequence of the precursor mRNA. This nonsense mutation aborts the translation process before the functional peptide can be synthesized. The otherwise intact coding sequence for the mature peptide has been remarkably conserved over millions of years, suggesting a relatively recent evolutionary inactivation.

Phylogenetic Distribution and Evolutionary Timeline

The evolutionary history of theta-defensins is a tale of emergence and subsequent loss in specific primate lineages. Phylogenetic studies have revealed that theta-defensin genes arose in Old World monkeys approximately 40 million years ago from a pre-existing alpha-defensin gene. They are found in various Old World monkey species, such as rhesus macaques and olive baboons.

The silencing of theta-defensin genes is a more recent event. Intact, functional theta-defensin genes are found in orangutans and lesser apes like the siamang. However, humans, chimpanzees, and gorillas all share the same inactivating premature stop codon. This indicates that the mutation event occurred in a common ancestor of these hominids after their lineage diverged from that of the orangutan, approximately 7 million years ago. No theta-defensin gene homologs have been found in New World monkeys or prosimians, suggesting their origin is confined to the catarrhine primates (Old World monkeys and apes).

Table 1: Distribution of Theta-Defensin Genes and Pseudogenes in Primates

| Primate Group | Species (Example) | Theta-Defensin Status | Number of Genes/Pseudogenes | Reference(s) |

| Hominids (Great Apes) | Homo sapiens (Human) | Pseudogenes | 6 (5 on Chr. 8, 1 on Chr. 1) | |

| Pan troglodytes (Chimpanzee) | Pseudogenes | Not specified in detail | ||

| Gorilla gorilla (Gorilla) | Pseudogenes | Not specified in detail | ||

| Hominids (Lesser Apes) | Pongo pygmaeus (Orangutan) | Both intact genes and pseudogenes | 4 genes | |

| Hylobates syndactylus (Siamang) | Intact genes | 2 genes | ||

| Old World Monkeys | Macaca mulatta (Rhesus Macaque) | Intact genes | 2 precursor genes | |

| Papio anubis (Olive Baboon) | Intact genes | 4 precursor genes | ||

| New World Monkeys | Multiple | Absent | 0 | |

| Prosimians | Multiple | Absent | 0 |

Experimental Protocols

The elucidation of the evolutionary history and functional potential of theta-defensins has been driven by a series of key experimental approaches.

Identification of Theta-Defensin Pseudogenes

Objective: To identify and sequence theta-defensin genes in various primate species to determine their structure and functionality.

Methodology:

-

Genomic DNA Extraction: High-molecular-weight DNA was isolated from blood or tissue samples of different primate species.

-

Polymerase Chain Reaction (PCR): PCR was performed using primers designed based on the known rhesus macaque theta-defensin gene sequences. These primers targeted conserved regions of the gene.

-

DNA Sequencing: The amplified PCR products were purified and sequenced using standard Sanger sequencing methods.

-

Sequence Analysis: The obtained DNA sequences were compared to known functional theta-defensin genes. The presence of a premature stop codon in the signal peptide-encoding region was indicative of a pseudogene.

Reawakening Functional Theta-Defensins in Human Cells

Objective: To demonstrate that human cells retain the machinery for theta-defensin biosynthesis and to produce functional retrocyclins from endogenous pseudogenes.

Methodology:

-

Cell Culture: Human epithelial cells or cervicovaginal tissues were cultured under standard conditions.

-

Aminoglycoside Treatment: The cultured cells/tissues were treated with aminoglycoside antibiotics (e.g., gentamicin). Aminoglycosides are known to induce ribosomal read-through of premature stop codons.

-

Peptide Extraction: After a suitable incubation period, peptides were extracted from the cell lysates or culture supernatants.

-

Mass Spectrometry: The extracted peptides were analyzed by mass spectrometry to identify the presence of retrocyclin-1. The mass and fragmentation pattern of the detected peptide were compared to that of synthetic retrocyclin-1 to confirm its identity.

-

Functional Assays: The biological activity of the "reawakened" retrocyclin was tested in vitro, for example, by assessing its ability to inhibit HIV-1 entry into target cells.

Visualizing the Evolutionary and Experimental Pathways

Evolutionary Pathway of Theta-Defensin Pseudogenization

Caption: Evolutionary trajectory of theta-defensin genes from their origin to pseudogenization in the hominid lineage.

Experimental Workflow for Reawakening Retrocyclins

References

- 1. Evolution of primate α and θ defensins revealed by analysis of genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Evolutionary History of Defensins: A Role for Copy Number Variation in Maximizing Host Innate and Adaptive Immune Responses [frontiersin.org]

- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theta defensin - Wikipedia [en.wikipedia.org]

Retrocyclin-2: A Technical Guide to its Lectin-Like Activity and Carbohydrate Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrocyclin-2, a circular θ-defensin peptide, has demonstrated potent antiviral activity, particularly against HIV-1. A significant component of its mechanism of action is its ability to function as a lectin, binding to carbohydrate moieties on viral and cellular glycoproteins. This technical guide provides an in-depth overview of the lectin-like activity of this compound, its carbohydrate binding properties, and the experimental methodologies used to characterize these interactions. Quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows are presented to facilitate further research and development of this compound and its analogs as potential therapeutic agents.

Introduction: this compound as a Lectin

Retrocyclins are a class of cyclic antimicrobial peptides that have garnered significant interest for their potent anti-HIV activity.[1] this compound, a synthetic human θ-defensin, exerts its antiviral effects primarily by inhibiting viral entry into host cells.[2] This inhibition is mediated by its lectin-like domain, which recognizes and binds to specific carbohydrate structures on the viral envelope glycoprotein gp120 and the host cell receptor CD4.[2][3] This binding is crucial for its antiviral mechanism, which is thought to involve the cross-linking of glycoproteins on the cell surface, thereby preventing the conformational changes necessary for viral fusion. The ability of this compound to self-associate into trimers may enhance its avidity for these glycosylated surfaces.[4]

Carbohydrate Binding Profile of this compound

Quantitative Binding Data for Glycoproteins

Surface Plasmon Resonance (SPR) has been the primary method used to quantify the binding affinity of this compound to its glycoprotein targets. The dissociation constant (Kd) values highlight a strong interaction in the nanomolar range.

| Ligand | Description | Dissociation Constant (Kd) | Reference |

| gp120 | HIV-1 envelope glycoprotein | 10 - 100 nM | |

| CD4 | Primary receptor for HIV-1 on T-cells | 10 - 100 nM | |

| Galactosylceramide (GalCer) | Alternative receptor for HIV-1 | ~24.1 nM (for Retrocyclin-1) |

Note: The binding affinity can vary depending on the specific strain of HIV-1 and the glycosylation pattern of the gp120 protein.

Evidence for Carbohydrate-Dependent Binding

The crucial role of glycans in the interaction with this compound has been demonstrated through several lines of evidence:

-

Deglycosylation Experiments: Enzymatic removal of N-linked and O-linked glycans from gp120 and CD4 has been shown to significantly reduce or completely abolish this compound binding.

-

Binding to Non-glycosylated Proteins: this compound does not bind to non-glycosylated proteins such as bovine serum albumin (BSA), further indicating its specificity for carbohydrate moieties.

-

Interaction with High-Mannose Glycans: The HIV-1 gp120 is rich in high-mannose N-glycans, which are thought to be key targets for this compound binding.

Experimental Protocols for Characterizing this compound Lectin Activity

This section provides detailed methodologies for key experiments used to investigate the carbohydrate-binding properties of this compound.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity (Kd) of this compound binding to carbohydrates.

Objective: To quantify the binding affinity of this compound to a specific glycoprotein (e.g., gp120) or a neoglycoconjugate.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

This compound (analyte)

-

Glycoprotein or neoglycoconjugate (ligand)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Protocol:

-

Ligand Immobilization: a. Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the glycoprotein ligand (e.g., 50 µg/mL in immobilization buffer) over the activated surface. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. d. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer (e.g., 0, 10, 25, 50, 100, 200 nM). b. Inject the this compound solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the association and dissociation phases in real-time.

-

Regeneration: a. Inject the regeneration solution to remove bound this compound from the ligand surface. b. Equilibrate the sensor chip with running buffer before the next injection.

-

Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA) for Carbohydrate Binding

An ELISA-based assay can be used to assess the binding of this compound to immobilized carbohydrates or glycoproteins and to determine binding specificity through competition assays.

Objective: To qualitatively or semi-quantitatively assess the binding of this compound to a specific glycoprotein and determine the inhibitory concentration (IC50) of competing free sugars.

Materials:

-

96-well microtiter plates

-

Glycoprotein (e.g., gp120) for coating

-

This compound

-

Biotinylated anti-retrocyclin-2 antibody (or a primary antibody followed by a biotinylated secondary antibody)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2 N H2SO4)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Various monosaccharides and oligosaccharides for competition assay

Protocol:

-

Plate Coating: a. Coat the wells of a 96-well plate with the glycoprotein (e.g., 1 µg/mL in coating buffer) overnight at 4°C. b. Wash the plate three times with wash buffer.

-

Blocking: a. Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature. b. Wash the plate three times with wash buffer.

-

Binding/Competition: a. For direct binding, add this compound at various concentrations to the wells. b. For competition assay, pre-incubate a fixed concentration of this compound with serial dilutions of a competing carbohydrate for 30 minutes, then add the mixture to the wells. c. Incubate for 1-2 hours at room temperature. d. Wash the plate three times with wash buffer.

-

Detection: a. Add the biotinylated anti-retrocyclin-2 antibody and incubate for 1 hour at room temperature. b. Wash the plate three times with wash buffer. c. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. d. Wash the plate five times with wash buffer.

-

Development and Measurement: a. Add TMB substrate and incubate in the dark until a blue color develops. b. Stop the reaction by adding the stop solution. c. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: a. For competition assays, plot the percentage of inhibition against the logarithm of the competitor concentration and determine the IC50 value.

Hemagglutination Inhibition Assay

This assay is used to assess the ability of this compound to inhibit the agglutination of red blood cells (RBCs) by a virus or a known lectin, providing a measure of its carbohydrate-binding activity.